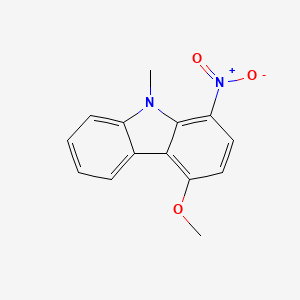
O-(2,4-Difluorobenzyl)-D-serine
Vue d'ensemble
Description
O-(2,4-Difluorobenzyl)-D-serine: is a synthetic organic compound that features a serine amino acid modified with a 2,4-difluorobenzyl group. This modification imparts unique chemical properties to the molecule, making it of interest in various scientific fields, including medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Difluorobenzyl)-D-serine typically involves the following steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of D-serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Formation of the Benzyl Ether: The protected serine is then reacted with 2,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the benzyl ether.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,4-Difluorobenzyl)-D-serine can undergo various chemical reactions, including:
Oxidation: The serine moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyl group can be reduced to a benzyl alcohol under hydrogenation conditions.
Substitution: The fluorine atoms on the benzyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: O-(2,4-Difluorobenzyl alcohol)-D-serine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2,4-Difluorobenzyl)-D-serine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biochemistry: The compound is studied for its interactions with enzymes and receptors, providing insights into protein-ligand interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-(2,4-Difluorobenzyl)-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorobenzyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzyl-D-serine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
O-(2,4-Dichlorobenzyl)-D-serine: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
O-(2,4-Difluorobenzyl)-L-serine: The L-isomer of the compound, which may have different biological activity due to stereochemistry.
Uniqueness
O-(2,4-Difluorobenzyl)-D-serine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and development.
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZWLZIRMQBQY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)COC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine](/img/structure/B8074261.png)
![5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B8074271.png)
![4-(6'-Hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-4-oxobutanoic acid](/img/structure/B8074275.png)
![(N'-benzylcarbamimidoyl)-[(Z)-(2-chloro-3,4-dimethoxyphenyl)methylideneamino]azanium;chloride](/img/structure/B8074280.png)
![N-[(1S)-2-Amino-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B8074289.png)
![3-[(2E)-2-[(2,6-dibromo-4-methylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B8074292.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074301.png)


![tert-butyl N-[(5S)-5-amino-6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]carbamate](/img/structure/B8074313.png)




